2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid
Description
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid (IUPAC name: 2-({[3-(2-methoxyethoxy)phenyl]amino}carbonyl)benzoic acid) is a benzoic acid derivative with a molecular formula of C₁₇H₁₇NO₅ (corrected from , which erroneously describes a cyclohexane ring instead of benzene). The compound features a 2-methoxyethoxy group attached to the anilino moiety, which influences its physicochemical properties, such as solubility and hydrogen-bonding capacity. It is structurally classified as an anthranilic acid derivative, sharing similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid.
Properties
IUPAC Name |
2-[[3-(2-methoxyethoxy)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-9-10-23-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17(20)21/h2-8,11H,9-10H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHBIRPQLGHSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Activation
The most widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C:
Reaction Scheme:
Optimized Conditions:
Critical Parameters:
Acid Chloride Route
Conversion of benzoic acid to its acid chloride precedes amide bond formation:
Step 1: Acid Chloride Synthesis
Conditions : Thionyl chloride (3 eq), toluene, 80°C, 4 hours.
Step 2: Aniline Coupling
Advantages :
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Avoids carbodiimide-related side products
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Suitable for large-scale synthesis
Nickel-Catalyzed Approaches
Emerging methodologies leverage nickel catalysts for C–N bond formation, as exemplified in patent CN100347151C:
Reaction Scheme :
Conditions :
-
Catalyst: [Ni(cod)₂] (5 mol%)
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Ligand: Triphenylphosphine (10 mol%)
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Solvent: THF, 60°C, 24 hours
Mechanistic Insights :
Nickel(0) facilitates oxidative addition into the C–I bond, followed by transmetallation with the aniline nitrogen. Reductive elimination forms the amide bond while retaining the methoxyethoxy group’s integrity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=7.6 Hz, 1H, Ar–H), 7.89 (t, J=7.2 Hz, 1H, Ar–H), 6.92 (s, 1H, NH), 4.08 (m, 2H, OCH₂), 3.72 (m, 2H, CH₂O), 3.31 (s, 3H, OCH₃).
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HRMS : m/z calc. for C₁₇H₁₇NO₅ [M+H]⁺: 315.32, found: 315.31.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDC/HOBt Coupling | 82 | 98 | High | Moderate |
| Acid Chloride | 72 | 97 | High | Low |
| Nickel Catalysis | 65 | 95 | Moderate | High |
Key Observations :
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Carbodiimide methods balance yield and scalability but require costly reagents.
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Acid chloride routes are cost-effective but necessitate rigorous moisture control.
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Nickel catalysis offers synthetic novelty but suffers from moderate yields.
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
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Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.
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Tetrahydrofuran (THF) : Optimal for nickel-catalyzed reactions due to ligand solubility.
Industrial Applications and Patent Landscape
Patent CN100347151C highlights derivatives of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid as intermediates in:
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid undergoes several types of chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds Compared:
Key Observations :
- The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to hydrophobic substituents like trifluoromethyl (FA) or diethylamino.
- Positional isomerism matters: For example, 3-substituted analogs (e.g., target compound, FA) exhibit different biological activity compared to 4-substituted derivatives (e.g., diethylamino variant).
- Hydrogen-bonding capacity: The target compound’s ether oxygen and carboxylic acid group enable stronger intermolecular interactions than purely alkyl-substituted analogs (e.g., propylamino derivative).
Stability and Polymorphism
- Flufenamic acid exhibits polymorphism, with solvatomorphic forms (e.g., FAM, a methanol solvate) showing varied thermal stability and dissolution rates.
- Cyclohexyl-substituted analog (CAS 817173-11-8): Predicted high thermal stability (boiling point ~544°C) due to rigid structure.
Biological Activity
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid (CAS No. 925567-84-6) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a 3-(2-methoxyethoxy)aniline group through a carbonyl connection. The methoxyethoxy substituent enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as inflammation and pain response.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies suggest that it may inhibit pro-inflammatory cytokines, potentially through the modulation of NF-κB signaling pathways.
- Analgesic Effects : Preliminary studies have shown that it can reduce nociceptive responses in animal models, indicating potential use as an analgesic agent.
- Antimicrobial Properties : There is emerging evidence suggesting that the compound may possess antimicrobial activity against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-1β production | |
| Analgesic | Reduced pain response in rat models | |
| Antimicrobial | Activity against Staphylococcus aureus |
Study on Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced model. The compound significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases. The proposed mechanism involves the inhibition of NF-κB activation, which is crucial for the expression of various inflammatory mediators .
Analgesic Activity Evaluation
In a controlled study, rats were administered varying doses of the compound to assess its analgesic properties. Results indicated a dose-dependent increase in pain threshold, comparable to established analgesics like acetylsalicylic acid (ASA). This suggests that this compound may serve as an effective alternative for pain management .
Antimicrobial Efficacy
The antimicrobial activity was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for developing new antibiotics .
Toxicity Studies
Preliminary toxicity studies indicate that this compound has a favorable safety profile. In animal models, no significant adverse effects were observed at therapeutic doses, although further long-term studies are necessary to fully assess its safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
